Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is a specialized organosilicon compound with the molecular formula C₇H₁₂F₄Si This compound features a cyclobutyl ring substituted with four fluorine atoms and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane typically involves the reaction of a cyclobutyl precursor with fluorinating agents followed by silylation. One common method includes:
Fluorination: Starting with a cyclobutyl compound, fluorination is achieved using reagents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions to introduce the fluorine atoms.
Silylation: The fluorinated cyclobutyl intermediate is then reacted with trimethylchlorosilane (Me₃SiCl) in the presence of a base like triethylamine (Et₃N) to form the final product.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the cyclobutyl ring.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halides (e.g., bromine or iodine) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various silyl ethers or silanes, while oxidation might produce silanols or siloxanes.
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic reactions.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its stability and reactivity.
Imaging Agents: Modified versions can be used as imaging agents in medical diagnostics.
Industry:
Coatings and Sealants: Utilized in the formulation of high-performance coatings and sealants.
Electronics: Applied in the production of electronic materials with improved dielectric properties.
Mechanism of Action
The mechanism by which Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane exerts its effects is largely dependent on its chemical reactivity. The presence of the fluorinated cyclobutyl ring and the trimethylsilyl group allows it to interact with various molecular targets through:
Electrophilic and Nucleophilic Interactions: The silicon atom can act as an electrophile, while the fluorinated ring can participate in nucleophilic reactions.
Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interaction with biological membranes and other hydrophobic molecules.
Comparison with Similar Compounds
Trimethylsilylcyclobutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Tetrafluorocyclobutylsilane: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is unique due to the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive organosilicon compounds.
Properties
CAS No. |
312-81-2 |
---|---|
Molecular Formula |
C7H12F4Si |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
trimethyl-(2,2,3,3-tetrafluorocyclobutyl)silane |
InChI |
InChI=1S/C7H12F4Si/c1-12(2,3)5-4-6(8,9)7(5,10)11/h5H,4H2,1-3H3 |
InChI Key |
CGZAQWRXEYZMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.